molecular formula C21H29NO6S B1406982 Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate CAS No. 1237542-10-7

Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate

Cat. No.: B1406982
CAS No.: 1237542-10-7
M. Wt: 423.5 g/mol
InChI Key: DTWAGXJADWMMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azaspiroheptane derivatives.

Mechanism of Action

The mechanism of action of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

dipropan-2-yl 2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO6S/c1-14(2)27-18(23)21(19(24)28-15(3)4)10-20(11-21)12-22(13-20)29(25,26)17-8-6-16(5)7-9-17/h6-9,14-15H,10-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWAGXJADWMMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)(C(=O)OC(C)C)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
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Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
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Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
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Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
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Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
Reactant of Route 6
Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate

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